1-(L-Prolyl)-3-(2-fluoroethyl)-4-hydroxypiperidine
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Overview
Description
1-(L-Prolyl)-3-(2-fluoroethyl)-4-hydroxypiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-3-(2-fluoroethyl)-4-hydroxypiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline, 2-fluoroethylamine, and piperidine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(L-Prolyl)-3-(2-fluoroethyl)-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-(2-fluoroethyl)-4-hydroxypiperidine would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(L-Prolyl)-3-(2-chloroethyl)-4-hydroxypiperidine
- 1-(L-Prolyl)-3-(2-bromoethyl)-4-hydroxypiperidine
- 1-(L-Prolyl)-3-(2-iodoethyl)-4-hydroxypiperidine
Uniqueness
1-(L-Prolyl)-3-(2-fluoroethyl)-4-hydroxypiperidine is unique due to the presence of the fluoroethyl group, which can impart different chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C12H21FN2O2 |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H21FN2O2/c13-5-3-9-8-15(7-4-11(9)16)12(17)10-2-1-6-14-10/h9-11,14,16H,1-8H2/t9?,10-,11?/m0/s1 |
InChI Key |
IFMJPYNJCMGJAM-YVNMAJEFSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C(C2)CCF)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C(C2)CCF)O |
Origin of Product |
United States |
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